REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[C:11]#[N:12])[CH3:8].O.[OH-].[Na+]>O1CCCC1>[CH2:7]([C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH2:11][NH2:12])[CH3:8] |f:0.1.2.3.4.5,8.9|
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Name
|
|
Quantity
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7.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
4.99 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C#N)C=CC=C1
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Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at 0° C., 2 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recooled to 0° C.
|
Type
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STIRRING
|
Details
|
to facilitate stirring
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Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
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Type
|
WASH
|
Details
|
the filter cake was washed with tetrahydrofuran (150 mL)
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was partitioned between methylene chloride/saturated sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (potassium carbonate)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |